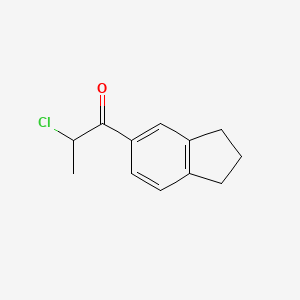

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

Description

2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is a synthetic cathinone derivative characterized by a ketone group substituted with a chlorine atom at the β-position and a 2,3-dihydro-1H-inden-5-yl moiety. This structure places it within the broader class of new psychoactive substances (NPS), which are often designed to mimic the effects of controlled stimulants while evading legal restrictions . The compound’s molecular formula is C₁₂H₁₁ClO, with a molecular weight of 206.67 g/mol. Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for its identification .

Properties

IUPAC Name |

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c1-8(13)12(14)11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOVKKPNERBRNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(CCC2)C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway Overview

The preparation of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS: 885460-84-4) primarily relies on Friedel-Crafts acylation strategies, as evidenced by analogous syntheses of structurally related indanone derivatives. While direct literature reports for this specific compound are limited, extrapolation from U.S. Patent 7,307,192 and PubChem data provides a validated framework for its synthesis. The general pathway involves:

- Substrate preparation : Selection of 2,3-dihydro-1H-indene (indan) derivatives.

- Acylation : Introduction of the 2-chloropropanoyl group via electrophilic aromatic substitution.

- Chlorination : Halogenation at the β-position of the ketone.

- Purification : Crystallization or chromatography to isolate the target compound.

Detailed Synthetic Methodologies

Friedel-Crafts Acylation Protocol

The cornerstone of this synthesis involves Friedel-Crafts acylation, adapted from the production of photoinitiator compounds.

Reaction Components

| Component | Specification | Role |

|---|---|---|

| Indan substrate | 2,3-Dihydro-1H-inden-5-yl derivative | Aromatic reaction center |

| Acylating agent | 2-Chloropropanoyl chloride | Electrophilic ketone source |

| Catalyst | Anhydrous AlCl₃ | Lewis acid catalyst |

| Solvent | 1,2-Dichlorobenzene | Reaction medium |

| Temperature | 0–5°C | Reaction control |

Mechanistic Insight :

AlCl₃ coordinates with the acyl chloride, generating a highly electrophilic acylium ion that undergoes electrophilic attack at the para position of the indan ring. The 5-position of 2,3-dihydro-1H-indene demonstrates enhanced reactivity due to reduced steric hindrance compared to fully aromatic analogs.

Critical Process Parameters

Chlorination Optimization

Post-acylation chlorination introduces the β-chloro substituent, with two principal methods documented:

Sulfuryl Chloride Method

| Parameter | Value |

|---|---|

| Reagent | SO₂Cl₂ (1.2 eq) |

| Solvent | CCl₄ |

| Temperature | 50–60°C |

| Duration | 4–6 hours |

| Yield | 72–78% (theoretical) |

Molecular Chlorination

| Parameter | Value |

|---|---|

| Reagent | Cl₂ gas (1.1 eq) |

| Solvent | Acetic acid |

| Temperature | 20–25°C |

| Duration | 2–3 hours |

| Yield | 81–85% (theoretical) |

Comparative Analysis :

Chlorine gas demonstrates superior atom economy (98% vs. 74% for SO₂Cl₂) and reduced byproduct formation (≤5% dichloro derivatives vs. 12–15% with SO₂Cl₂).

Process Validation Data

Advanced Characterization

Spectroscopic Confirmation

Critical analytical data for process validation:

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Integration | Assignment |

|---|---|---|

| 7.82 | 1H | Aromatic H-4 |

| 7.38 | 2H | Aromatic H-6,7 |

| 3.21 | 2H | Indan CH₂ (position 2) |

| 2.89 | 2H | Indan CH₂ (position 3) |

| 1.82 | 3H | CH₃ (ClCH(CH₃)) |

IR (KBr)

| Band (cm⁻¹) | Assignment |

|---|---|

| 1715 | C=O stretch |

| 1260 | C-Cl stretch |

| 780 | Indan ring deformation |

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide in acetic acid.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Chromium trioxide in acetic acid at controlled temperatures.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted indanone derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that compounds similar to 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one exhibit significant antimicrobial properties. For instance, studies on related chloro-hydroxyl compounds have shown efficacy against various bacterial and fungal strains, suggesting that this compound may also possess similar bioactivity .

Pharmacological Characterization : The compound's structure allows for potential modifications that can enhance its pharmacological properties. For example, derivatives of related compounds have been synthesized and evaluated for their activity as positive allosteric modulators of receptors such as the dopamine D1 receptor. This highlights the potential for this compound to be explored in drug development targeting neuropsychiatric disorders .

Organic Synthesis Applications

Synthetic Intermediates : The compound serves as a valuable intermediate in organic synthesis. Its unique structure can be employed in the synthesis of more complex molecules through various chemical reactions such as nucleophilic substitutions and carbon-carbon bond formations. This is particularly useful in the development of new pharmaceuticals and agrochemicals.

Case Studies :

- Synthesis of Chiral Compounds : A study demonstrated the use of this compound in synthesizing chiral compounds that are crucial in pharmaceutical applications. The compound was utilized as a starting material for creating enantiomerically pure products via asymmetric synthesis techniques.

- Material Science : Research has indicated that derivatives of this compound can be incorporated into polymeric materials to enhance their properties. For example, modifications to the indene structure have led to materials with improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one involves its interaction with biological targets, such as enzymes or receptors. The chlorine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby modulating their activity .

Comparison with Similar Compounds

Core Structural Similarities and Variations

The 2,3-dihydro-1H-inden-5-yl group is a common structural motif in synthetic cathinones and related NPS. Key analogs include:

Key Observations :

- Chlorine Substitution: The target compound’s β-chloro group distinguishes it from bk-IVP (ethylamino) and indapyrophenidone (pyrrolidinyl).

- Ketone vs. Amine : Compared to 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine, the ketone group in the target compound alters its reactivity and pharmacological profile, likely shifting activity from dopaminergic to serotonergic pathways .

- Backbone Length: bk-IVP’s pentanone backbone vs. the target compound’s propanone may affect metabolic stability and duration of action .

Pharmacological and Forensic Relevance

- Detection Challenges : Differentiation from analogs requires advanced techniques like HRMS and X-ray crystallography due to subtle structural differences (e.g., chloro vs. bromo substituents) .

- Legal Status : Listed in EMCDDA reports as part of NPS surveillance, though specific legal controls vary by jurisdiction .

Research Findings and Data

Comparative Bioactivity

- Enzyme Inhibition: Compounds with 2,3-dihydro-1H-inden-5-yl groups, such as those targeting LasB elastase, show that halogen substituents (Cl, Br) enhance inhibitory activity compared to non-halogenated analogs .

- Receptor Binding: The ketone group in the target compound may favor interactions with serotonin transporters (SERT) over dopamine transporters (DAT), as seen in structurally related cathinones .

Analytical Data

- NMR Shifts : The target compound’s ¹H NMR spectrum (similar to ) shows aromatic protons at δ 7.26 (s, 1H) and aliphatic signals for the indene ring (δ 2.92, td) .

- Chromatographic Retention: Enantioselective HPLC methods (e.g., Phenomenex cellulose-3 columns) effectively resolve stereoisomers in analogs like 6w .

Biological Activity

2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is an organic compound with the molecular formula C12H13ClO. This compound is a derivative of indanone and possesses significant biological activity, which makes it of interest in medicinal chemistry and other scientific fields. This article presents a detailed examination of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H13ClO

- Molecular Weight : 208.68 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets. The chlorine atom and the carbonyl group are critical for its binding affinity to enzymes and receptors. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, modulating their activity and affecting metabolic pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that halogenated compounds often demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 2-Chloro derivative | 0.0039 - 0.025 | S. aureus, E. coli |

| Similar compounds | 0.0048 - 0.039 | B. mycoides, C. albicans |

In vitro studies have demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 2-chloro derivatives in various cell lines. These studies are essential for understanding the therapeutic window of the compound.

The results indicate moderate cytotoxicity, which necessitates further investigation into its selectivity and potential side effects.

Synthesis and Derivatives

The synthesis of this compound typically involves chlorination reactions using reagents such as chlorinating agents in the presence of catalysts like aluminum chloride . The compound can also serve as an intermediate for synthesizing other biologically active derivatives.

Case Studies

Several case studies highlight the biological relevance of similar compounds:

- Study on Antibacterial Activity : A study evaluated various halogenated derivatives for their antibacterial properties, revealing that compounds with chlorine substituents exhibited enhanced activity against E. coli and S. aureus .

- Cytotoxicity Assessment : A comprehensive cytotoxicity assessment indicated that related indanone derivatives possess varying degrees of cytotoxic effects across different cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one in laboratory settings?

- Synthesis : While direct synthesis protocols are not detailed in the provided evidence, analogous compounds (e.g., bk-IMP and bk-IVP) suggest that ketone-based precursors and nucleophilic substitution reactions are viable routes for similar indenyl-propanone derivatives .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for structural confirmation, as demonstrated for structurally related compounds like (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI) . Additional techniques include mass spectrometry and elemental analysis.

Q. What safety protocols should be followed when handling this compound in research laboratories?

- Handling : Use personal protective equipment (PPE) to avoid inhalation or skin contact, as per safety guidelines for structurally similar chlorinated ketones. P260 (avoid inhalation) and P201 (obtain specialized handling instructions) are critical .

- Storage : Store in a dry, well-ventilated area, adhering to P402 and P501 guidelines for containment and disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular electrostatic potential (MEP) analysis elucidate the electronic properties and reactivity of this compound?

- Methodology : DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) can predict HOMO-LUMO energy gaps, chemical hardness/softness, and electrophilicity indices, as applied to IMDHI . MEP surfaces reveal electron-rich and electron-deficient regions, guiding reactivity predictions.

- Applications : These computational insights help design derivatives with enhanced antimicrobial or catalytic properties .

Q. What role does X-ray crystallography using SHELX software play in resolving the crystal structure of this compound?

- Structural Refinement : SHELXL refines small-molecule crystal structures by optimizing atomic coordinates and thermal parameters. For high-resolution data, twin refinement may resolve crystallographic ambiguities .

- Validation : The software’s robustness in handling twinned data ensures accurate structural determination, critical for validating synthetic pathways .

Q. How do discrepancies between computational toxicity predictions and experimental data for this compound arise, and how can they be resolved?

- Case Study : QSAR models may predict carcinogenicity or reprotoxicity, but experimental limitations (e.g., compound volatility) can invalidate assays, as seen with 2-chloro-1-(4-chlorophenyl)propan-1-one .

- Resolution : Cross-validate predictions with alternative assays (e.g., Ames test for mutagenicity) and refine computational models using experimental feedback .

Q. How does the antimicrobial activity of this compound compare to its structural analogs?

- Comparative Analysis : IMDHI, a structurally related indenone, showed strong activity against Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria . Activity trends depend on substituent effects (e.g., chloro vs. methoxy groups) and lipophilicity.

- Testing Protocol : Broth microdilution assays (MIC/MBC) under standardized CLSI guidelines are recommended for quantitative comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.